4-Mercapto-piperidine-1-carboxylic acid benzyl ester
Overview
Description
4-Mercapto-piperidine-1-carboxylic acid benzyl ester is a chemical compound with the molecular formula C13H17NO2S and a molecular weight of 251.35 g/mol . It is also known by its IUPAC name, benzyl 4-sulfanyl-1-piperidinecarboxylate . This compound is characterized by the presence of a piperidine ring substituted with a mercapto group and a benzyl ester group.
Preparation Methods
The synthesis of 4-Mercapto-piperidine-1-carboxylic acid benzyl ester typically involves the reaction of piperidine derivatives with thiol and esterifying agents. One common synthetic route includes the reaction of piperidine with thiol in the presence of a base, followed by esterification with benzyl alcohol . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-Mercapto-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the mercapto group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as methanol and acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Mercapto-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Mercapto-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function and activity. This interaction can affect various cellular processes, including signal transduction, enzyme activity, and gene expression.
Comparison with Similar Compounds
4-Mercapto-piperidine-1-carboxylic acid benzyl ester can be compared with other similar compounds, such as:
4-Mercapto-piperidine-1-carboxylic acid methyl ester: This compound has a similar structure but with a methyl ester group instead of a benzyl ester group.
4-Mercapto-piperidine-1-carboxylic acid ethyl ester: This compound has an ethyl ester group instead of a benzyl ester group.
4-Mercapto-piperidine-1-carboxylic acid propyl ester: This compound has a propyl ester group instead of a benzyl ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
benzyl 4-sulfanylpiperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c15-13(14-8-6-12(17)7-9-14)16-10-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAXWVLTELYSFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679055 | |
Record name | Benzyl 4-sulfanylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
833491-24-0 | |
Record name | Benzyl 4-sulfanylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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